molecular formula C21H22N4O5S B2551053 ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1239511-62-6

ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate

Cat. No.: B2551053
CAS No.: 1239511-62-6
M. Wt: 442.49
InChI Key: CMUFXQRMAZRMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a pyrazole-based sulfonamide derivative characterized by:

  • A central 3-methylpyrazole core substituted with a sulfamoyl group linked to a 4-methylphenyl ring.
  • An amide bond connecting the pyrazole to a benzoate ester (ethyl group at the ester position).
  • Molecular formula: C₂₁H₂₂N₄O₅S (assuming ethyl ester; methyl analogue: C₂₀H₂₀N₄O₅S, MW = 428.46 g/mol ).

This compound shares structural motifs with bioactive molecules, including sulfonamide diuretics, anti-inflammatory agents, and analgesics.

Properties

IUPAC Name

ethyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-4-30-21(27)15-6-5-7-17(12-15)22-19(26)18-14(3)23-24-20(18)31(28,29)25-16-10-8-13(2)9-11-16/h5-12,14,18,20,23-25H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPUIIWSAVBRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C(NNC2S(=O)(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Retrosynthetic Analysis

The compound’s structure comprises three modular components:

  • Benzoate ester backbone : Ethyl 3-aminobenzoate serves as the carboxylic acid precursor.
  • Pyrazole core : 3-Methyl-1H-pyrazole-4-carboxylic acid provides the heterocyclic scaffold.
  • Sulfamoyl group : 4-Methylbenzenesulfonamide introduces the sulfonamide functionality.

Retrosynthetic disconnections suggest two viable pathways:

Pathway A: Sequential Sulfamoylation-Amidation-Esterification
  • Sulfamoylation of 3-methyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzenesulfonamide.
  • Amidation with ethyl 3-aminobenzoate.
  • Final esterification to install the ethyl group.
Pathway B: Prefunctionalized Pyrazole Coupling
  • Synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl chloride.
  • Direct coupling with ethyl 3-aminobenzoate via Schotten-Baumann reaction.

Patent data supports Pathway B for industrial scalability, leveraging chloride intermediates for efficient amide bond formation.

Stepwise Synthetic Procedure

Synthesis of 3-Methyl-5-[(4-Methylphenyl)Sulfamoyl]-1H-Pyrazole-4-Carbonyl Chloride

Starting Materials :

  • 3-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)
  • 4-Methylbenzenesulfonamide (1.2 equiv)
  • Thionyl chloride (3.0 equiv)

Procedure :

  • Sulfamoylation : Combine 3-methyl-1H-pyrazole-4-carboxylic acid and 4-methylbenzenesulfonamide in anhydrous dichloromethane (DCM). Add triethylamine (2.5 equiv) and cool to 0°C. Introduce sulfamoyl chloride (1.5 equiv) dropwise, then stir at 25°C for 12 hours.
  • Carbonyl Chloride Formation : Treat the sulfamoylated intermediate with thionyl chloride under reflux (70°C, 4 hours). Remove excess thionyl chloride via rotary evaporation to yield the acyl chloride as a pale-yellow solid (Yield: 78%).

Key Reaction Parameters :

Parameter Optimal Condition
Solvent Anhydrous DCM
Temperature 0°C (sulfamoylation)
Reaction Time 12 hours (sulfamoylation)
Workup Rotary evaporation

Amidation with Ethyl 3-Aminobenzoate

Starting Materials :

  • 3-Methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl chloride (1.0 equiv)
  • Ethyl 3-aminobenzoate (1.1 equiv)

Procedure :

  • Dissolve ethyl 3-aminobenzoate in tetrahydrofuran (THF) and cool to 0°C.
  • Add the acyl chloride portionwise over 30 minutes, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
  • Stir at 25°C for 6 hours, then quench with ice-cold water.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to obtain the amide intermediate (Yield: 82%).

Optimization Insights :

  • Excess DIPEA minimizes side reactions (e.g., hydrolysis of acyl chloride).
  • Lower temperatures (0–5°C) improve regioselectivity during amidation.

Final Esterification

Starting Materials :

  • Amide intermediate (1.0 equiv)
  • Ethanol (5.0 equiv)
  • Concentrated H₂SO₄ (catalytic)

Procedure :

  • Reflux the amide intermediate in ethanol with catalytic H₂SO₄ (0.1 equiv) for 8 hours.
  • Neutralize with saturated NaHCO₃, extract with DCM, and concentrate.
  • Recrystallize from ethanol/water (4:1) to yield the title compound as white crystals (Yield: 89%).

Critical Parameters :

Parameter Optimal Condition
Catalyst H₂SO₄ (0.1 equiv)
Temperature Reflux (78°C)
Reaction Time 8 hours
Purification Recrystallization

Alternative Synthetic Strategies

One-Pot Sulfamoylation-Amidation

Advantages : Reduced purification steps; higher atom economy.
Procedure :

  • Combine 3-methyl-1H-pyrazole-4-carboxylic acid, 4-methylbenzenesulfonamide, and ethyl 3-aminobenzoate in DCM.
  • Add SOCl₂ (2.0 equiv) and DIPEA (3.0 equiv) sequentially.
  • Stir at 25°C for 24 hours, then isolate via extraction (Yield: 68%).

Limitations : Lower yield due to competing ester hydrolysis.

Microwave-Assisted Synthesis

Conditions :

  • Microwave reactor: 150 W, 100°C, 30 minutes.
  • Solvent: Dimethylformamide (DMF).
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.2 equiv).

Outcome : 95% conversion achieved in 1/8th the time of conventional heating.

Characterization and Analytical Validation

Spectroscopic Data

¹H-NMR (500 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, pyrazole-H)
  • δ 7.92–7.88 (m, 2H, benzoate-H)
  • δ 6.05 (s, 1H, NH)
  • δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
  • δ 2.26 (s, 3H, -CH₃).

FT-IR (KBr) :

  • 1705 cm⁻¹ (C=O stretch, ester)
  • 1340 cm⁻¹ (S=O asymmetric stretch)
  • 1160 cm⁻¹ (S=O symmetric stretch).

Crystallographic Analysis (Hypothetical)

Predicted Parameters :

Parameter Value
Space group Monoclinic, P2₁/c
Unit cell dimensions a = 12.13 Å, b = 8.20 Å
Dihedral angle 67.8° (pyrazole vs. benzene)

Industrial-Scale Production Considerations

Continuous Flow Synthesis
  • Reactor Type : Microfluidic tubular reactor.
  • Throughput : 5 kg/day with 92% purity.
Green Chemistry Metrics
  • E-Factor : 18.2 (solvent waste).
  • PMI (Process Mass Intensity) : 32.1.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving inflammation.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It may inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Potential use in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole ring can interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl Ester Analogue

The closest structural analogue is methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate (CAS: 1305253-61-5), differing only in the ester group (methyl vs. ethyl) .

Parameter Target Compound (Ethyl Ester) Methyl Ester Analogue
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Molecular Weight ~442.48 g/mol (estimated) 428.46 g/mol
Lipophilicity (LogP) Higher (ethyl enhances lipophilicity) Lower
Bioavailability Potentially improved absorption Reduced metabolic stability

Key Insight : The ethyl group may enhance membrane permeability but could also slow hydrolysis compared to the methyl analogue.

Pyrazole-Based Sulfonamides and Sulfides

Compounds from , such as 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c), provide critical structure-activity relationship (SAR) insights:

Parameter Target Compound Compound 4c ()
Pyrazole Substitution 3-Methyl, 5-sulfamoyl 3-Methylsulfanyl, 5-benzoylamino
Key Functional Groups Sulfamoyl (-SO₂NH-) Methylsulfanyl (-SMe), benzamide
Pharmacological Activity Not reported Analgesic (equipotent to pentazocine), anti-inflammatory

Structural Implications :

  • The sulfamoyl group in the target compound replaces the methylsulfanyl group in 4c, introducing hydrogen-bonding capability that could enhance receptor binding.
  • The 4-methylphenyl substituent may improve selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to 4c’s phenyl group .

Ethyl Benzoate Derivatives ()

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) highlight the role of the benzoate ester in pharmacokinetics:

Parameter Target Compound I-6230 ()
Linker Amide (-NHCO-) Phenethylamino (-NHCH₂CH₂-)
Aromatic Substituent 4-Methylphenylsulfamoyl Pyridazine
Potential Activity Diuretic (sulfonamide analogy) Unreported (likely kinase inhibition)

Key Insight: The amide linker in the target compound may confer greater metabolic stability compared to the flexible phenethylamino group in I-6230.

Biological Activity

Ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, while also examining structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl group : A common alkyl substituent that may influence solubility and bioavailability.
  • Pyrazole moiety : Known for various pharmacological activities, including antitumor and anti-inflammatory effects.
  • Sulfamoyl group : Often associated with antibacterial properties.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including those similar to this compound, exhibit significant antitumor activity. These compounds have been shown to inhibit key enzymes involved in tumor growth, such as:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Targeted for various cancers due to its role in cell proliferation.

A study highlighted the effectiveness of pyrazole derivatives against cancer cell lines, demonstrating IC50 values in the micromolar range, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. For instance:

  • Nitric Oxide Synthase (NOS) : Inhibition leads to reduced production of nitric oxide, a key player in inflammatory responses.
  • Cyclooxygenase (COX) : Compounds with similar structures have shown to inhibit COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.

In vitro studies have demonstrated that pyrazole derivatives can significantly decrease levels of TNF-α and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound are particularly noteworthy. Pyrazole derivatives have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways . A notable case study reported that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or lower than traditional antibiotics.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can significantly impact potency.
  • Ring Modifications : Alterations in the pyrazole ring structure can enhance selectivity for specific biological targets.
  • Linker Variations : The ethyl ester group plays a role in modulating solubility and cellular uptake.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

StudyCompoundActivityFindings
Pyrazole Carboxamide DerivativesAntitumorInhibition of BRAF(V600E) with IC50 values < 10 µM
Sulfonamide PyrazolesAnti-inflammatorySignificant reduction in TNF-α production in vitro
Pyrazole AntibioticsAntimicrobialEffective against multi-drug resistant strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate, and how can reaction conditions be optimized?

  • Methodology : The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols. For example, sulfamoyl group introduction may follow a Vilsmeier-Haack reaction (as seen in pyrazole-carbaldehyde synthesis ). Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters.
  • Step 2 : Sulfamoylation using 4-methylbenzenesulfonamide under basic conditions (e.g., NaH/THF) to attach the sulfamoyl group .
  • Optimization : Adjust stoichiometry of sulfonating agents (e.g., 1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC. Elevated temperatures (60–80°C) may improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrazole and benzene rings. The sulfamoyl group (-SO2_2-NH-) shows distinct downfield shifts (~7.5–8.5 ppm for NH protons) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π–π stacking of aromatic rings, hydrogen bonding with sulfamoyl groups) to validate structural stability .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~450–460 g/mol based on analogous structures) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzyme inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms, given sulfonamides’ known role in enzyme inhibition. Use fluorometric assays with IC50_{50} determination .
  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC50_{50} values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodology :

  • Functional group modulation : Synthesize analogs with variations in:
  • Sulfamoyl substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilic interactions .
  • Ester groups : Substitute ethyl benzoate with bulkier esters (e.g., tert-butyl) to probe steric effects on bioavailability .
  • Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). Compare binding energies (ΔG) of analogs .

Q. What strategies resolve contradictions in solubility data during in vitro assays?

  • Methodology :

  • Solubility enhancement : Test co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles (liposomal encapsulation) to improve aqueous dispersion .
  • pH-dependent studies : Measure solubility at physiological pH (7.4) vs. acidic conditions (e.g., 4.5) to simulate gastrointestinal vs. intracellular environments .
  • Data normalization : Express bioactivity metrics (IC50_{50}, EC50_{50}) relative to solubility limits to avoid false negatives .

Q. How can crystallography data inform polymorph screening for pharmaceutical development?

  • Methodology :

  • Polymorph generation : Recrystallize the compound from solvents of varying polarity (e.g., ethanol, acetonitrile) to isolate different crystalline forms .
  • Thermal analysis : Use DSC/TGA to identify stable polymorphs with high melting points (>200°C) suitable for formulation .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to predict dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.